molecular formula C16H13NO3 B1408408 3-Methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid CAS No. 1858240-23-9

3-Methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid

Cat. No.: B1408408
CAS No.: 1858240-23-9
M. Wt: 267.28 g/mol
InChI Key: IYIFUJHPSHXNGH-UHFFFAOYSA-N
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Description

3-Methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid is a complex organic compound with the molecular formula C16H13NO3. This compound is characterized by the presence of a benzoic acid moiety substituted with a 3-methyl group and a 1-oxo-1,3-dihydro-2H-isoindol-2-yl group. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid typically involves the reaction of 3-methylbenzoic acid with isoindoline derivatives under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where an acyl chloride derivative of isoindoline is reacted with 3-methylbenzoic acid in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the isoindoline moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring or the isoindoline moiety.

Scientific Research Applications

3-Methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid: This compound has a similar structure but with a butanoic acid moiety instead of a benzoic acid moiety.

    3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid: This compound features a propanoic acid moiety.

    Lenalidomide: Known for its therapeutic applications, lenalidomide has a similar isoindoline structure but with different functional groups.

Uniqueness

3-Methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzoic acid moiety with an isoindoline group makes it a valuable compound for various research applications.

Properties

IUPAC Name

3-methyl-2-(3-oxo-1H-isoindol-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c1-10-5-4-8-13(16(19)20)14(10)17-9-11-6-2-3-7-12(11)15(17)18/h2-8H,9H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYIFUJHPSHXNGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)O)N2CC3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101179358
Record name Benzoic acid, 2-(1,3-dihydro-1-oxo-2H-isoindol-2-yl)-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101179358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1858240-23-9
Record name Benzoic acid, 2-(1,3-dihydro-1-oxo-2H-isoindol-2-yl)-3-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1858240-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-(1,3-dihydro-1-oxo-2H-isoindol-2-yl)-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101179358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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